N'-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
Overview
Description
N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to a carbohydrazide group, with a nitrophenyl group linked through an ethylidene bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 3-nitroacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the ethylidene linkage. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine-2-carbohydrazide derivatives.
Scientific Research Applications
N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(1E)-1-(3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group and the ethylidene linkage differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-10(11-5-4-6-12(9-11)18(20)21)16-17-14(19)13-7-2-3-8-15-13/h2-9H,1H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBVLXRMNHAJY-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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